![molecular formula C18H25NO B3136452 N-(3-methoxybenzyl)adamantan-1-amine CAS No. 416891-29-7](/img/structure/B3136452.png)
N-(3-methoxybenzyl)adamantan-1-amine
Overview
Description
“N-(3-methoxybenzyl)adamantan-1-amine” is a chemical compound with the molecular formula C18H25NO . It is also known as “N- (3-methoxybenzyl)-1-adamantanamine hydrobromide” with CAS Number: 1609396-70-4 . The compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its IUPAC name (3s,5s,7s)-N- (3-methoxybenzyl)adamantan-1-amine hydrobromide . The InChI Code for the compound is 1S/C18H25NO.BrH/c1-20-17-4-2-3-13 (8-17)12-19-18-9-14-5-15 (10-18)7-16 (6-14)11-18;/h2-4,8,14-16,19H,5-7,9-12H2,1H3;1H .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 271.4 . It is a solid at room temperature . The predicted melting point is 121.90° C and the predicted boiling point is approximately 390.0° C at 760 mmHg . The compound has a predicted density of approximately 1.1 g/cm3 and a predicted refractive index of n 20D 1.58 .Scientific Research Applications
Chemical Synthesis and Material Science
Adamantane derivatives have been utilized in chemical synthesis, demonstrating the versatility of these compounds in forming stable, complex molecules. The research on adamantane-containing amines, such as the study on the arylation of adamantane-containing amines, highlights their reactivity and potential in creating new chemical entities with significant properties (Averin et al., 2017). This suggests that N-(3-methoxybenzyl)adamantan-1-amine could serve as a precursor or intermediate in the synthesis of complex molecules for pharmaceuticals or materials.
Medicinal Chemistry
Adamantane derivatives have shown a wide range of biological activities. For example, studies have demonstrated their potential in antiviral and neuroprotective applications. The synthesis and evaluation of fluorescent heterocyclic aminoadamantanes as multifunctional neuroprotective agents indicate that adamantane-based compounds can inhibit various neurologically relevant targets, offering insights into the therapeutic potential of this compound in neuroprotection or as a tool in neurological research (Joubert et al., 2011).
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]adamantan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-20-17-4-2-3-13(8-17)12-19-18-9-14-5-15(10-18)7-16(6-14)11-18/h2-4,8,14-16,19H,5-7,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANRRHHXBTYEIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385992 | |
Record name | N-(3-methoxybenzyl)adamantan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
416891-29-7 | |
Record name | N-(3-methoxybenzyl)adamantan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.